CID 6711881
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Overview
Description
The compound with the identifier “CID 6711881” is a chemical entity listed in the PubChem database
Chemical Reactions Analysis
CID 6711881 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 6711881 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which CID 6711881 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
CID 6711881 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or functional groups. The comparison can be based on factors such as chemical reactivity, biological activity, and potential applications. Some similar compounds may include those listed in the PubChem database with similar structural features.
Properties
Molecular Formula |
C20H30O3 |
---|---|
Molecular Weight |
318.4 g/mol |
InChI |
InChI=1S/C20H30O3/c1-14-15(21)12-16-17(2,3)6-5-7-18(16,4)20(14)9-8-19(23-20)10-11-22-13-19/h10-11,14,16H,5-9,12-13H2,1-4H3/t14-,16?,18+,19-,20-/m1/s1 |
InChI Key |
MFAYXOLUJJXHCN-YEJLTRTHSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)CC2[C@@]([C@@]13CC[C@]4(O3)COC=C4)(CCCC2(C)C)C |
SMILES |
CC1C(=O)CC2C(CCCC2(C13CCC4(O3)COC=C4)C)(C)C |
Canonical SMILES |
CC1C(=O)CC2C(CCCC2(C13CCC4(O3)COC=C4)C)(C)C |
Synonyms |
15,16-diepxoylabdane-14-en-7-one LC 5504 LC-5504 prehispanolone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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